molecular formula C14H9Cl2F3N2OS B2859423 5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478031-76-4

5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2859423
CAS No.: 478031-76-4
M. Wt: 381.19
InChI Key: WCNKRFHCOBUMEB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 2,4-dichlorophenoxy methyl group at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2.

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2OS/c1-21-13-9(12(20-21)14(17,18)19)5-8(23-13)6-22-11-3-2-7(15)4-10(11)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNKRFHCOBUMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)COC3=C(C=C(C=C3)Cl)Cl)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₇Cl₂F₃N₂O₂, with a molecular weight of 339.1 g/mol. It has a melting point range of 127.5 to 129 °C, indicating its stability under standard conditions .

Structure Overview

PropertyValue
Molecular FormulaC₁₂H₇Cl₂F₃N₂O₂
Molecular Weight339.1 g/mol
Melting Point127.5 - 129 °C
CAS Number321848-48-0

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thieno[2,3-c]pyrazole derivatives. Specifically, the compound has been shown to mitigate oxidative stress in erythrocytes exposed to harmful substances like 4-nonylphenol. The alterations in red blood cells serve as a biological indicator of its protective effects against oxidative damage .

Case Study: Erythrocyte Protection

In an experimental study assessing the effects of various thieno[2,3-c]pyrazole compounds on fish erythrocytes:

  • Control Group : 1% altered erythrocytes
  • 4-Nonylphenol Group : 40.3% altered erythrocytes
  • Thieno[2,3-c]pyrazole Treatment : Reduced alterations to as low as 3.7% in some cases.

This indicates a significant protective effect against oxidative damage caused by environmental toxins .

Anti-inflammatory and Antimicrobial Activities

Thieno[2,3-c]pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, they exhibit antimicrobial activity against various pathogens, making them potential candidates for therapeutic applications in treating infections and inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response.

Key Mechanisms

  • Inhibition of Phosphodiesterase (PDE) : Certain derivatives selectively inhibit PDE7, which plays a role in various allergic and inflammatory conditions.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, reducing cellular damage.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of thieno[2,3-c]pyrazole compounds:

Study FocusFindings
Antioxidant ActivitySignificant reduction in erythrocyte alterations due to oxidative stress .
Anti-inflammatory EffectsInhibition of inflammatory markers and enzymes .
Antimicrobial PropertiesEffective against multiple bacterial strains .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several derivatives of thieno[2,3-c]pyrazole and pyrazole-oxadiazole hybrids have been synthesized, differing in substituents and heterocyclic appendages (). Key comparisons include:

Compound Substituents Melting Point (°C) Yield (%) Bioactivity Reference
5-[(4-Bromophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole () 4-Bromophenylsulfanylmethyl N/A N/A Unknown (structural focus)
5-[5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole () Allylsulfanyl-triazole N/A N/A Discontinued (potential agrochemical interest)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () Bromobenzylthio-oxadiazole 113–114 83.3 Antimicrobial (inferred from structural analogs)
Pyroxasulfone () Difluoromethoxy, trifluoromethyl, isoxazole N/A N/A Herbicidal (pre-emergent control in crops)

Key Observations :

  • The 2,4-dichlorophenoxy group in the target compound may increase steric bulk and electron-withdrawing effects compared to bromophenyl or allylsulfanyl groups, influencing binding to biological targets .
  • Bioactivity Trends : Pyrazole-oxadiazole hybrids () show antimicrobial activity, with EC50 values as low as 8.72 µg/mL against Xanthomonas pathogens. The trifluoromethyl group’s position (3- vs. 5-) significantly impacts potency; for example, 3-CF3 derivatives (e.g., compound 7c in ) exhibit stronger antibacterial activity than 5-CF3 analogs .
Comparison with Herbicidal Pyrazole Derivatives

Pyroxasulfone (), a commercial herbicide, shares a trifluoromethylpyrazole core but differs in its sulfonylisoxazole side chain. Its mechanism involves inhibition of very-long-chain fatty acid synthesis. However, its thieno[2,3-c]pyrazole scaffold may confer distinct selectivity or residual soil activity .

Physicochemical Properties
  • Melting Points: Oxadiazole derivatives () exhibit melting points between 77–114°C, influenced by substituent polarity. The target compound’s dichlorophenoxy group may elevate its melting point compared to alkylthio or cyano derivatives due to enhanced crystallinity.
  • Solubility : The trifluoromethyl group and aromatic chlorines reduce aqueous solubility but improve lipid bilayer penetration, a critical factor for agrochemical or pharmaceutical applications .

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